Sesbanine
Description
Historical Overview of Sesbanine Discovery and Initial Characterization
The story of this compound begins with the investigation of plants from the genus Sesbania, a group of flowering plants in the pea family, Fabaceae. wikipedia.org These plants, found in tropical and subtropical regions, have a history of use in traditional medicine, which prompted scientific inquiry into their chemical constituents. nih.gov Early research into the toxicity of Sesbania species, particularly the seeds, led to the isolation of several novel compounds.
This compound was first isolated from the seeds of Sesbania drummondii, a plant commonly known as rattlebox. wikipedia.org The initial characterization of this compound revealed it to be a cytotoxic compound, meaning it has the ability to kill cells. This property immediately marked it as a molecule of interest for potential anticancer research.
A closely related and often co-mentioned compound, sesbanimide (B1206454), was also isolated from Sesbania species and its structure was elucidated using advanced spectroscopic techniques like high-field nuclear magnetic resonance (NMR). nih.gov Sesbanimide, isolated from Sesbania vesicaria, demonstrated potent antileukemic activity, further fueling interest in the chemical constituents of this plant genus. nih.gov The initial pharmacological characterization of these compounds focused on their cytotoxic effects against various cancer cell lines.
Evolution of Research Perspectives on this compound
Following its discovery and initial characterization as a cytotoxic agent, research on this compound and its analogs began to evolve. The primary focus shifted from simple toxicity screening to a more nuanced understanding of its mechanism of action and potential therapeutic applications. Scientists began to investigate how this compound exerts its cell-killing effects at a molecular level.
Studies on the broader Sesbania genus revealed a wealth of bioactive compounds, including flavonoids, alkaloids, and saponins, with a wide range of pharmacological activities such as anti-inflammatory, antioxidant, and antimicrobial properties. nih.gov This broader context encouraged researchers to explore the multifaceted biological profile of this compound beyond its cytotoxic properties.
A significant development in the evolution of this compound research was the successful total synthesis of racemic this compound. This achievement was crucial as it provided a means to produce the compound in a laboratory setting, freeing researchers from reliance on its extraction from natural sources. The ability to synthesize this compound and its analogs opened up new avenues for structure-activity relationship (SAR) studies, where chemists could systematically modify the molecule's structure to understand which parts are essential for its biological activity and to potentially create more potent or selective derivatives.
Current State of this compound Research
Current research on this compound continues to build upon the foundational knowledge established in earlier decades. The primary area of investigation remains its potential as an anticancer agent. Modern studies are focused on elucidating the precise molecular targets of this compound and the signaling pathways it affects to induce cell death. Recent reviews on the Sesbania genus highlight the cytotoxic potential of its constituents, with a focus on mechanisms like the activation of caspase cascades and the induction of apoptosis (programmed cell death). nih.govresearchgate.net
While much of the research has been conducted in vitro using cancer cell lines, there is a growing emphasis on the need for in vivo studies to evaluate the efficacy and safety of this compound and its derivatives in living organisms. The development of nanotechnology has also opened new frontiers, with researchers exploring the potential of using nanoparticles to deliver this compound and other bioactive compounds from Sesbania species in a targeted manner to cancer cells, potentially increasing their therapeutic efficacy while minimizing side effects. nih.gov
The table below summarizes the key research findings related to this compound and its analogs:
| Research Area | Key Findings |
| Discovery and Isolation | Isolated from the seeds of Sesbania drummondii. |
| Initial Characterization | Identified as a potent cytotoxic compound. |
| Related Compounds | Sesbanimide, an analog, showed significant antileukemic activity. |
| Synthesis | Total synthesis of racemic this compound has been achieved. |
| Mechanism of Action | Induces apoptosis (programmed cell death) in cancer cells. |
| Current Focus | Elucidation of molecular targets and development of targeted delivery systems. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72776-95-5 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(3'R,4R)-3'-hydroxyspiro[2,7-naphthyridine-4,1'-cyclopentane]-1,3-dione |
InChI |
InChI=1S/C12H12N2O3/c15-7-1-3-12(5-7)9-2-4-13-6-8(9)10(16)14-11(12)17/h2,4,6-7,15H,1,3,5H2,(H,14,16,17)/t7-,12-/m1/s1 |
InChI Key |
UETOAKFPMASNTK-JMCQJSRRSA-N |
SMILES |
C1CC2(CC1O)C3=C(C=NC=C3)C(=O)NC2=O |
Isomeric SMILES |
C1C[C@@]2(C[C@@H]1O)C3=C(C=NC=C3)C(=O)NC2=O |
Canonical SMILES |
C1CC2(CC1O)C3=C(C=NC=C3)C(=O)NC2=O |
Other CAS No. |
72776-95-5 |
Synonyms |
sesbanine sesbanine, cis-(+-)-isomer sesbanine, trans-(+-)-isome |
Origin of Product |
United States |
Natural Occurrence and Ecological Context of Sesbanine
Distribution in Botanical Species
The known distribution of sesbanine is primarily concentrated within the Sesbania genus of the Fabaceae family. Research has consistently identified this compound in the seeds of specific Sesbania species.
Sesbania Genus as a Primary Source
Several species within the Sesbania genus have been confirmed as primary sources of this compound. The compound, often referred to as sesbanimide (B1206454) in scientific literature, is particularly concentrated in the seeds. tamu.edu A tandem mass spectrometric procedure was developed to detect sesbanimide A and its isomers in various plant materials. cambridge.org This method successfully identified sesbanimides in the seeds of Sesbania drummondii (Drummond's rattlebush), Sesbania punicea (rattlebox), and Sesbania vesicaria (bagpod). cambridge.org The seeds of S. vesicaria have been shown to contain the potent antileukemic compound sesbanimide. nih.gov Similarly, the seeds of S. drummondii are known to be poisonous due to the presence of the toxin sesbanimide.
While the highest concentrations are found in the seeds, other parts of the Sesbania plants also contain a variety of secondary metabolites. For instance, the leaves of Sesbania grandiflora are reported to contain sesbanimide. nih.gov
| Species | Plant Part | Compound Identified |
| Sesbania drummondii | Seeds | Sesbanimide cambridge.org |
| Sesbania punicea | Seeds | Sesbanimide cambridge.org |
| Sesbania vesicaria | Seeds | Sesbanimide cambridge.orgnih.gov |
| Sesbania grandiflora | Leaves, Seeds | Sesbanimide nih.gov |
Identification in Other Plant Sources
Currently, there is limited scientific evidence to suggest the natural occurrence of this compound in plant genera other than Sesbania. The vast majority of research identifying this compound has focused on and confirmed its presence within this specific genus. Interestingly, recent research has led to the isolation of a new member of the sesbanimide family, Sesbanimide R, from magnetotactic bacteria, specifically Magnetospirillum gryphiswaldense. asm.orgresearchgate.net This discovery suggests that symbiotic microorganisms may be the actual producers of these metabolites, which are then found in the host plants. asm.org
Role of this compound as a Plant Secondary Metabolite
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. nih.gov Instead, they play crucial roles in mediating the interactions between the plant and its environment. nih.gov this compound, as a toxic alkaloid, is a key example of such a compound.
Ecological Functions and Plant-Environment Interactions
The presence of toxic compounds like this compound in Sesbania species serves as a significant defense mechanism. These secondary metabolites can protect the plant from a variety of threats, including herbivores, pathogens, and competing plants. nih.gov
Antifeedant Properties: The bitter taste and toxicity of this compound and other alkaloids in Sesbania deter feeding by herbivores. masujournal.org While fresh green Sesbania plants are often unpalatable, naive livestock may consume the mature, dried seedpods, leading to poisoning. This antifeedant property is a crucial survival strategy for the plant. tamu.edu Studies on extracts from Sesbania grandiflora have demonstrated antifeedant activity against the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops. masujournal.orgresearchgate.net
Allelopathic Effects: Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Sesbania species have been shown to possess allelopathic potential. researchgate.netinnspub.net For example, aqueous leaf extracts of Sesbania grandiflora have demonstrated inhibitory effects on the germination and seedling growth of redgram (Cajanus cajan). innspub.net These effects are attributed to the presence of various allelochemicals, including saponins, phenols, and tannins. innspub.net While the specific role of this compound in these allelopathic interactions is not explicitly detailed, as a potent toxin, it is likely a contributing factor.
| Ecological Function | Observed Effect in Sesbania Species |
| Antifeedant | Deters feeding by herbivores; toxic to livestock upon ingestion of seeds. tamu.edu |
| Allelopathic | Inhibits germination and growth of competing plant species. researchgate.netinnspub.net |
Metabolic Diversity within Plant Secondary Metabolism
The biosynthesis of this compound represents a novel pathway in plant secondary metabolism. nih.gov While the complete pathway is still under investigation, it is understood that secondary metabolites are derived from primary metabolic pathways such as the shikimic acid and malonic acid pathways. researchgate.net These pathways provide the basic building blocks for a vast array of complex compounds.
The existence of a family of sesbanimide natural products, including Sesbanimide R, highlights the metabolic diversity that can arise from a core biosynthetic pathway. asm.orgresearchgate.net This diversity is generated through various enzymatic modifications, leading to a range of structurally related compounds with potentially different biological activities. The structural diversity of alkaloids, in general, is vast, with modifications to the core skeleton resulting in a wide array of compounds with different properties. ub.edunih.gov The study of these metabolic pathways and the resulting chemical diversity is crucial for understanding the ecological adaptations of plants and for the discovery of new bioactive compounds.
Chemical Synthesis Approaches for Sesbanine
Total Synthesis Methodologies
The total synthesis of sesbanine involves constructing its complete molecular framework from simpler precursors. Over the years, various strategies have been developed, evolving from racemic approaches to highly stereoselective routes and novel reaction cascades.
Early Strategies for Racemic this compound Synthesis
Early efforts in this compound total synthesis primarily focused on preparing its racemic form. A notable approach described a stereospecific total synthesis of racemic this compound (1) starting from 4-(methoxycarbonyl)nicotinic acid. wikipedia.orgfishersci.co.ukguidetopharmacology.orgwikipedia.orgnih.govnih.gov Another short and stereospecific total synthesis of (±)-sesbanine and its C-10 epimer was achieved using 4-methylnicotinonitrile as a starting material. fishersci.co.ukmpg.decoreyorganics.comuni.lu These initial methodologies laid the groundwork for understanding the key transformations required to assemble the this compound scaffold.
Advancements in Stereoselective Total Synthesis of this compound
Significant advancements have been made in achieving stereoselective total synthesis, allowing for the preferential formation of specific enantiomers of this compound. An efficient chiral synthesis of (+)-sesbanine was reported by Kiyoshi Tomioka and Kenji Koga in 1980. uni.luuni.lu Further work by the same researchers in 1988 detailed a highly stereoselective cycloannelation reaction for the total synthesis of (+)-sesbanine. uni.lumpg.de Another effective synthesis of (+)-sesbanine was achieved from 4-methylnicotinonitrile and L-malic acid. mpg.de These stereoselective methods are crucial as different enantiomers of chiral compounds can exhibit distinct biological activities.
Novel Synthetic Routes and Reaction Cascades
The field of this compound synthesis has also explored novel synthetic routes and reaction cascades to enhance efficiency and molecular complexity. While specific novel cascade reactions directly for this compound are not extensively detailed in the provided search results, general advancements in organic synthesis highlight the use of sequential, interconnected reactions to build complex molecules. coreyorganics.comfishersci.comwikipedia.orgmims.commetabolomicsworkbench.org For instance, one-pot synthetic routes and cascade reactions are increasingly employed to improve atomic and step economy in organic synthesis. wikipedia.orgmetabolomicsworkbench.org These methodologies often involve a series of transformations occurring in a single reaction vessel without intermediate purification, leading to increased efficiency.
Chiral Synthesis of this compound Enantiomers
The chiral synthesis of this compound enantiomers is paramount due to the potential for different biological activities between enantiomers. As mentioned, an efficient chiral synthesis of (+)-sesbanine was developed by Tomioka and Koga. uni.luuni.lu Chiral synthesis strategies generally involve asymmetric synthesis, which favors the formation of a specific enantiomer or diastereomer. Techniques like catalytic asymmetric synthesis, chiral pool synthesis (using readily available enantiomerically pure compounds like L-malic acid mpg.de), and chiral auxiliaries are employed to achieve enantiomeric purity.
Metal-Mediated and Catalytic Approaches in this compound Synthesis
Metal-mediated and catalytic approaches play a significant role in modern organic synthesis, offering precise control over bond formation and functional groups. nih.govnih.govfishersci.com While direct, detailed examples of metal-mediated or specific catalytic approaches solely for this compound synthesis are not extensively elaborated in the provided snippets, the general principles apply. Transition metal-catalyzed reactions, including asymmetric catalytic transformations, are central to forming chiral C-C and C-X bonds with high selectivity. uni.lu Chiral Lewis acids, for instance, can induce enantioselective reactions, which is particularly useful when a specific enantiomer is desired. The use of catalytic methods in flow chemistry can also enhance efficiency and stereoselectivity. fishersci.com Furthermore, research into novel catalyst architectures and metal-mediated processes is ongoing to discover new and sustainable synthetic methods. nih.gov
Chemical Analogs and Derivatives of Sesbanine
Structural Isomers of Sesbanine
The investigation of this compound's structural isomers, particularly stereoisomers, is crucial for understanding its precise three-dimensional arrangement and its implications.
Identification and Characterization of Stereoisomers
The absolute configuration of natural (+)-sesbanine has been definitively established through total synthesis efforts. This synthesis commenced with L-malic acid, utilizing it as a chiral four-carbon unit. researchgate.netnih.gov A pivotal step in this synthetic route involved a highly stereoselective cycloannelation reaction, which was instrumental in forming a chiral quaternary carbon center within the this compound structure. researchgate.netnih.gov The success of this synthesis confirmed the specific absolute configuration of natural (+)-sesbanine. researchgate.net
Furthermore, the existence of "epithis compound" has been noted, indicating the presence of at least one other stereoisomer that was synthesized prior to or in conjunction with the natural form. In the context of sesbanimides, closely related compounds, stereoisomers such as sesbanimide (B1206454) A and sesbanimide B have been identified. The primary structural distinction between sesbanimide A and B lies in the orientation of a methyl group located on chiral carbon 11. Researchers acknowledge that additional stereoisomers may exist due to other chiral centers present in the sesbanimide structure.
Conformational Analysis and Chirality
This compound itself possesses a chiral quaternary carbon center, a key feature contributing to its stereochemical properties. researchgate.netnih.gov The absolute configuration of the natural (+)-sesbanine has been elucidated through synthetic endeavors. researchgate.net
For sesbanimide, detailed conformational analysis has been performed, primarily relying on high-field nuclear magnetic resonance (NMR) spectroscopy. The conformation and relative configuration of sesbanimide were deduced from observed proton-proton nuclear Overhauser effects (n.O.e.s) and the magnitudes of proton-proton coupling constants. Research has also revealed a solvent-dependent equilibrium for sesbanimide, which exists between a ring-closed hemiacetal form and a ring-opened γ-hydroxyketone tautomer in solution.
Naturally Occurring this compound Analogs (e.g., Sesbanimides)
A significant group of naturally occurring analogs structurally related to this compound are the sesbanimides, which are a class of glutarimide-containing polyketides.
Isolation and Structural Elucidation of Related Naphthyridine Alkaloids
Several sesbanimide compounds, including sesbanimide A, B, and C, were initially isolated from the seeds of Sesbania punicea. More recently, sesbanimides D, E, and F, alongside previously known sesbanimide A and C, have been discovered and isolated from marine alphaproteobacteria, specifically Stappia indica PHM037 and Labrenzia aggregata PHM038. A novel sesbanimide, termed sesbanimide R, has been isolated from the alphaproteobacterium Magnetospirillum gryphiswaldense.
The structural elucidation of these sesbanimides has primarily relied on comprehensive spectroscopic techniques, including 1D and 2D homo- and heteronuclear NMR analyses, in conjunction with electrospray ionization mass spectrometry (ESI-MS). Sesbanimide A, for instance, has been characterized as possessing a tricyclic structure. Notably, sesbanimide R distinguishes itself by exhibiting an additional arginine moiety in its structure.
Biosynthetic Relationships to this compound
The core molecular structure of sesbanimides is characterized by the presence of a glutarimide (B196013) moiety. The biosynthesis of sesbanimides (including A, C, D, E, and F) has been linked to a trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster, which has been designated as the sbn cluster.
Genomic analyses have revealed that the sbn gene cluster spans approximately 64 kilobases (kb) and encodes a modular polyketide synthase (PKS), a mixed type I PKS/non-ribosomal peptide synthetase (PKS/NRPS), and a suite of 16 auxiliary enzymes along with 5 hypothetical proteins, all potentially involved in sesbanimide biosynthesis. A proposed biosynthetic pathway for sesbanimide polyketides details the assembly of their polyketide core structure through the action of PKS and PKS/NRPS multimodular complexes, along with trans-acting components. Comparative genomic studies indicate that the sbn cluster shares similarities with other known biosynthetic clusters responsible for producing glutarimide-containing polyketides. For sesbanimide R, the elucidated biosynthesis scheme largely aligns with previously suggested pathways for sesbanimides, with the inclusion of the arginine moiety serving to reconcile earlier inconsistencies observed when comparing the chemical structure with the encoded biochemistry in the biosynthetic gene cluster.
Synthetic Derivatives and Structural Modifications
Significant progress has been made in the total synthesis of this compound and its analogs, providing avenues for the creation of synthetic derivatives and for exploring structural modifications. The total synthesis of (+)-sesbanine has been successfully accomplished through various approaches. researchgate.netnih.gov One notable synthetic route to (+)-sesbanine was described as both efficient and chiral. Another successful total synthesis of (+)-sesbanine involved a highly stereoselective cycloannelation reaction as a key step. researchgate.netnih.gov Furthermore, the total synthesis of (+)-sesbanimide A, starting from D-glucose, has also been reported. Racemic forms of this compound have also been synthesized in laboratory settings.
Mechanistic Investigations of Sesbanine S Biological Activities
Cellular and Subcellular Mechanism of Action
Investigations into how Sesbanine interacts at the cellular and subcellular levels have provided some initial clues, though comprehensive details remain to be fully elucidated for the isolated compound.
Early research indicated that this compound exhibits a tendency for DNA intercalation, contributing to its observed cytotoxicity. This suggests a potential interaction with the genetic material, which could disrupt cellular processes requiring DNA integrity. However, specific details regarding the binding affinity, preferred intercalation sites, or the precise consequences of such interactions for purified this compound are not extensively documented in the available literature.
Regarding protein interactions, while this compound has been suggested to interfere with RNA and, consequently, protein synthesis, more detailed mechanistic investigations into protein synthesis inhibition within Sesbania extracts have largely pointed towards the sesbanimides. Sesbanimides, which are glutarimide (B196013) polyketides often co-isolated with this compound, have been shown to inhibit protein synthesis by blocking translation elongation macsenlab.comnih.gov. Mechanistic studies on sesbanimides, such as cycloheximide (B1669411) and lactimidomycin, revealed that they bind to the E-site of the 60S ribosomal subunit, specifically protecting a single cytidine (B196190) nucleotide (C3993), thereby defining a common binding pocket and mechanism for inhibiting translation elongation rna-society.org. While this compound's precise role in protein synthesis inhibition remains less defined compared to sesbanimides, its co-occurrence and similar structural motifs with other alkaloids suggest a potential, albeit perhaps indirect or synergistic, contribution to such activities within crude plant extracts.
The induction of programmed cell death, particularly apoptosis, has been a prominent observation in studies involving extracts from Sesbania grandiflora. These extracts have demonstrated the ability to induce apoptosis in various cancer cell lines. Specific mechanistic details observed with these extracts include the activation of Caspase 3, a key executioner caspase in the apoptotic cascade, leading to cell death in A549 cells. Further hallmarks of apoptosis, such as DNA laddering and a decrease in mitochondrial membrane potential, have been confirmed through techniques like DAPI staining. The generation of elevated levels of reactive oxygen species (ROS) was also noted, suggesting a role for oxidative stress in the apoptotic induction. A purified fraction (F2) from Sesbania grandiflora flowers, containing various bioactive compounds, was found to stimulate pro-apoptotic proteins while inhibiting anti-apoptotic protein expressions. This led to mitochondrial depolarization and the release of cytochrome c, a crucial event in the intrinsic apoptotic pathway. Ultimately, this fraction triggered the caspase cascade and the translocation of Apoptosis Inducing Factor (AIF) to the nuclei, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent DNA damage, leading to cell death. Interestingly, this fraction also induced autophagy alongside apoptosis, indicating a multi-modal cell death induction. While these effects are well-documented for Sesbania extracts, the precise contribution of isolated this compound to these complex programmed cell death pathways requires further direct investigation.
Molecular Target Identification and Validation
The identification and validation of specific molecular targets are critical for understanding the precise mechanisms by which a compound exerts its biological effects. For this compound, this area requires more focused investigation to delineate its direct interactions.
Currently, specific receptor binding or direct ligand-target interactions for purified this compound have not been clearly elucidated in the available scientific literature. While the broad biological activities of Sesbania extracts suggest interactions with various cellular pathways, the direct molecular receptors or binding partners for this compound itself have not been definitively identified.
Similar to receptor binding, direct evidence for specific enzymatic inhibition or modulation by purified this compound is not extensively detailed. As discussed, the most prominent enzymatic target associated with Sesbania-derived cytotoxic compounds is the ribosome, through the inhibition of protein synthesis. However, this mechanism has been primarily and definitively attributed to the sesbanimides, a family of glutarimide polyketides, which act by blocking translation elongation through binding to the 60S ribosomal subunit macsenlab.comnih.govrna-society.org. While this compound's presence in extracts exhibiting these effects suggests a potential, albeit perhaps indirect or synergistic, role, its direct enzymatic targets or modulatory activities as an isolated compound remain largely uncharacterized.
Modulation of Intracellular Signaling Cascades
While direct, highly detailed mechanistic investigations specifically on isolated this compound's modulation of intracellular signaling cascades are limited in the current literature, broader studies on related naphthyridine derivatives and extracts from Sesbania plants provide insights into potential pathways. Naphthyridine derivatives, which include this compound, have demonstrated anti-cancer effects by inhibiting the WNT signaling pathway and inducing G0/G1 cell cycle arrest in cancer cells. sigmaaldrich.combiodeep.cn
Research on a methanolic fraction derived from Sesbania grandiflora leaves, which contains various phytochemicals including alkaloids, revealed its capacity to modulate key signaling components in human lung cancer A549 cells. Treatment with this fraction led to a decrease in cyclin D1 levels and a reduction in NFκB activation. nih.gov Cyclin D1 plays a crucial role in the G1 to S phase transition of the cell cycle, and its inhibition is often associated with apoptosis. nih.gov The observed decrease in NFκB activation further suggests an interference with cellular proliferation and survival pathways, as NFκB is a transcription factor controlling the expression of genes involved in cell regulation and growth.
Furthermore, a protein fraction (SF2) isolated from Sesbania grandiflora flowers demonstrated mechanistic efficacy by down-regulating phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced NF-kappaB. SF2 also suppressed anti-apoptotic factors such as Bcl-2, p-Akt, and cyclooxygenase-2, offering a potential explanation for its anticancer effects. These findings, while derived from plant fractions rather than isolated this compound, suggest that compounds within the Sesbania genus, including alkaloids like this compound, may exert their biological effects through the modulation of critical intracellular signaling pathways involved in cell cycle progression, apoptosis, and inflammatory responses.
In Vitro Pharmacological Profiles (Non-Clinical Cytotoxicity/Efficacy)
This compound and various extracts from Sesbania species have been extensively evaluated for their in vitro pharmacological profiles, demonstrating significant cytotoxicity, antiproliferative, antimicrobial, anti-inflammatory, and antioxidant activities.
Antiproliferative Activities in Cell Line Models
This compound itself has shown cytotoxic activity. An extract containing this compound (referred to as compound 66 in some studies) exhibited cytotoxic activity in the KB assay (human nasopharyngeal carcinoma). sigmaaldrich.combiodeep.cn Similarly, extracts from Sesbania drummondii, the plant from which this compound was isolated, were found to be cytotoxic in the KB assay.
Beyond isolated this compound, various extracts from Sesbania grandiflora have demonstrated potent antiproliferative effects across a spectrum of human cancer cell lines. A methanolic fraction of S. grandiflora leaves exhibited significant activity, particularly against the human lung cancer cell line A549. This fraction induced apoptosis in A549 cells, evidenced by the activation of caspase 3, DNA fragmentation, DAPI staining, and a decrease in mitochondrial membrane potential. nih.gov
The antiproliferative activities of Sesbania grandiflora extracts on various cell lines are summarized in the table below.
Table 1: Antiproliferative Activity of Sesbania grandiflora Methanolic Extract on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Cancer | 23.6 | nih.gov |
| HCT-15 | Colon Cancer | 41.8 | nih.gov |
| HepG2 | Liver Cancer | 62.7 | nih.gov |
| MCF-7 | Breast Cancer | 94.3 | nih.gov |
| Hep-2 | Laryngeal Cancer | 106.6 | nih.gov |
| MRC-5 | Normal Lung Fibroblasts | 104.4 | nih.gov |
A protein fraction (SF2) from Sesbania grandiflora flowers also showed significant anticancer efficacy. SF2 inhibited cell proliferation and induced apoptosis in murine ascites tumor cell lines, with a notable IC50 of 8.5 µg/mL in Daltons lymphoma ascites (DLA) cells. In human colon cancer cells (SW-480), SF2 exhibited an IC50 of 10 µg/mL. The apoptotic mechanism involved the activation of caspases 3, 8, and 9, poly (ADP-ribose) polymerase (PARP) cleavage, and cytochrome C release.
Antimicrobial, Anti-inflammatory, and Antioxidant Effects (Mechanistic Basis)
Beyond its antiproliferative properties, this compound and Sesbania extracts have been investigated for their antimicrobial, anti-inflammatory, and antioxidant activities, with some mechanistic insights emerging.
Antimicrobial Activities: this compound and its isomers have been explored for their potential antimicrobial effects. Extracts from Sesbania grandiflora have demonstrated broad-spectrum antibacterial and antifungal activities. Ethanolic leaf extracts of S. grandiflora showed superior antibacterial activity against Staphylococcus aureus (20 mm zone of inhibition) and Escherichia coli (18 mm zone of inhibition). Methanolic extracts of S. grandiflora bark also exhibited better antibacterial and antifungal activity compared to aqueous, chloroform, and petroleum ether extracts.
Sesbania sesban extracts have also been reported to possess antimicrobial and antifungal qualities. An ethanol (B145695) extract of S. sesban demonstrated maximum antifungal activity against Alternaria solani and Aspergillus niger.
Table 2: Antimicrobial Activity of Sesbania grandiflora Extracts
| Extract Type | Pathogen | Activity (MIC or Zone of Inhibition) | Reference |
| Methanolic/Ethanolic (Naphthyridine compound) | S. aureus | 10 µM (MIC) | |
| Methanolic/Ethanolic (Naphthyridine compound) | Staphylococcus castellani | 10 µM (MIC) | |
| Methanolic/Ethanolic (Naphthyridine compound) | E. coli | 20 µM (MIC) | |
| Methanolic/Ethanolic (Naphthyridine compound) | P. aeruginosa | 10 µM (MIC) | |
| Methanolic/Ethanolic (Naphthyridine compound) | C. albicans | 10 µM (MIC) | |
| Ethanolic Leaf Extract | Staphylococcus aureus | 20 mm (Zone of Inhibition) | |
| Ethanolic Leaf Extract | Escherichia coli | 18 mm (Zone of Inhibition) | |
| Methanolic Bark Extract | Various Gram-positive & Gram-negative bacteria, fungi | Stronger activity than other extracts | |
| Ethanol Extract (S. sesban) | Alternaria solani | 0.011 mg/L (EC50) | |
| Ethanol Extract (S. sesban) | Aspergillus niger | 0.135 mg/L (EC50) |
Anti-inflammatory Effects: this compound itself is noted to possess slight anti-inflammatory properties. The anti-inflammatory potential of Sesbania extracts has been further elucidated through mechanistic studies. Leaf extracts of Sesbania bispinosa may exert their anti-inflammatory effects by inhibiting the release or action of inflammatory mediators such as histamine, serotonin, kinins, and prostaglandins. In a carrageenan-induced paw edema model, the initial phase of inflammation (0–1 hour) is attributed to histamine, 5-HT, and bradykinin, while the later phase (1–6 hours) is linked to prostaglandin (B15479496) overproduction.
Compounds isolated from Sesbania aculeata extracts, including ceramide-type, cerebroside-type, and triterpene acid derivatives, demonstrated significant inhibition of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages. One compound and the hexane (B92381) leaf extract also significantly inhibited IL-6, another key mediator of inflammation. These findings suggest that Sesbania compounds can modulate the inflammatory response by interfering with the production of crucial cytokines.
Antioxidant Effects: this compound and its isomers have been investigated for their antioxidant potential. The antioxidant efficacy of Sesbania grandiflora has been demonstrated through its ability to mitigate oxidative stress. A flavonoid-rich fraction of S. grandiflora significantly reduced DCF fluorescence intensity in an ethanol-stimulated model, indicating a reduction in reactive oxygen species (ROS). sigmaaldrich.com This extract also led to increases in antioxidant parameters such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), suggesting an enhancement of the endogenous antioxidant defense system. sigmaaldrich.com
The mechanistic basis of antioxidant activity generally involves the ability of compounds to scavenge free radicals, inhibit the production of oxidants, convert toxic free radicals into less toxic substances, and block the chain propagation of secondary oxidants. Flavonoids, which are present in Sesbania grandiflora, are known polyphenolic compounds with significant antioxidant properties, primarily through their ability to scavenge free radicals. sigmaaldrich.com
In Vivo Pharmacological Profiles (Non-Human Model Systems)
The biological activities observed in vitro have been corroborated by in vivo studies utilizing non-human model systems, providing crucial evidence for the therapeutic potential of this compound and Sesbania extracts.
Mechanistic Efficacy in Animal Models of Disease Pathophysiology
Direct evidence for the in vivo efficacy of this compound comes from studies on its anti-tumor activity. The extract containing this compound (compound 66) demonstrated activity in vivo within the P-388 lymphocytic leukemia system. sigmaaldrich.combiodeep.cn This indicates that this compound can exert anti-cancer effects in a living organism, affecting the progression of leukemia. Similarly, ethanolic seed extracts of Sesbania drummondii (from which this compound was isolated) have shown significant anti-tumor activities against lymphocytic leukemia P-388 (PS) in mice.
Further in vivo validation comes from studies on a protein fraction (SF2) isolated from Sesbania grandiflora flowers. SF2 administration in mice bearing ascites and solid tumors led to an increased lifespan and a significant decrease in tumor volume. The mechanistic basis for this in vivo anti-tumor effect included the down-regulation of NF-kappaB, Bcl-2 (an anti-apoptotic factor), p-Akt, and cyclooxygenase-2 (COX-2) in tumor models. These findings align with the in vitro observations regarding the modulation of signaling pathways involved in cell proliferation and apoptosis.
Beyond oncology, Sesbania grandiflora leaves have demonstrated neuropharmacological efficacy in animal models. Studies showed anticonvulsive activity in mice against pentylenetetrazol (PTZ) and strychnine (B123637) (STR)-induced seizures, as well as a reduction in the duration of tonic hindleg extension in maximum electroconvulsive shock (MES)-induced seizures. In rats, it inhibited lithium-pilocarpine-induced status epilepticus. Mechanistically, this anticonvulsant and anxiolytic activity was associated with an increase in the brain contents of gamma-aminobutyric acid (GABA) and serotonin, suggesting a modulation of neurotransmitter systems involved in seizure control and anxiety.
Structure Activity Relationship Sar Studies of Sesbanine and Its Analogs
Impact of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is known to play a pivotal role in the biological activity of many natural products. nih.gov Sesbanine possesses multiple chiral centers, meaning it can exist as different stereoisomers. A comprehensive SAR study would necessitate the synthesis and cytotoxic evaluation of these individual stereoisomers. This would clarify the optimal spatial arrangement of substituents required for potent activity and could reveal significant differences in potency between isomers. Such studies are fundamental to understanding the specific interactions of this compound with its biological target at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov In the context of this compound, a QSAR study would involve compiling a dataset of this compound analogs and their corresponding cytotoxic activities. Various molecular descriptors, suchas electronic, steric, and hydrophobic properties, would then be calculated for each analog. Statistical methods, like multiple linear regression or partial least squares, would be employed to develop a QSAR model that can predict the cytotoxicity of new, unsynthesized this compound derivatives. mdpi.com This approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.
Molecular Docking and Dynamics Simulations in SAR Contexts
To gain deeper insights into the mechanism of action of this compound, molecular docking and dynamics simulations are invaluable tools. Molecular docking predicts the preferred orientation of a ligand (this compound or its analogs) when bound to a specific biological target, such as a protein or enzyme. mdpi.com This can help to identify key amino acid residues involved in the binding interaction and provide a rationale for the observed SAR. For instance, docking studies could explore the interaction of this compound with tubulin, a common target for cytotoxic natural products. nih.gov
Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-target complex over time. nih.govsemanticscholar.org These simulations provide a dynamic view of the binding interactions and can help to refine the understanding of the SAR by revealing subtle conformational changes that may influence activity. autemtherapeutics.com
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar physical or chemical characteristics. baranlab.orgnih.gov In the context of this compound, this approach could be used to improve its potency, selectivity, or pharmacokinetic properties. For example, specific functional groups on the this compound molecule could be replaced with known bioisosteres to investigate the impact on cytotoxicity. This systematic modification can lead to the discovery of novel analogs with enhanced therapeutic potential. nih.gov
While the specific SAR of this compound is yet to be fully elucidated, the application of these established methodologies holds the key to unlocking its potential as a lead compound for the development of new anticancer agents. Further research in this area is crucial to fully understand and exploit the cytotoxic properties of this intriguing natural product.
Analytical Methodologies in Sesbanine Research
Chromatographic Techniques for Purification and Isolation
Chromatographic methods are indispensable for separating and purifying Sesbanine from complex biological matrices, such as plant extracts. These techniques leverage differential affinities of compounds for stationary and mobile phases to achieve separation.
High-Performance Liquid Chromatography (HPLC) has been extensively utilized for the separation and purification of this compound and related compounds from crude extracts tjnpr.orgnih.govrna-society.orgbidd.group. Early research on Sesbania drummondii seeds employed a combination of conventional techniques, including column chromatography (CC) on silica (B1680970) and HPLC, for the isolation of sesbanimides, which were initially co-extracted with this compound bidd.group.
For instance, preparative HPLC on a C18 reversed-phase μBondapak column was successfully used to separate substantially pure Sesbanimide (B1206454) B and Sesbanimide A from a TLC fraction, utilizing an H2O-MeOH (4:1) solvent system at a flow rate of 2 mL/min bidd.group. Sesbanimide B eluted at 22 minutes, while Sesbanimide A eluted at 25 minutes bidd.group. Furthermore, semi-preparative reversed-phase HPLC using a Symmetry C18 column (19×150 mm, 7 μm) with a linear gradient of H2O/CH3CN (ranging from 7% to 8% CH3CN over 25 min, then to 100% CH3CN over 45 min at 13 mL/min) was employed for the purification of sesbanimide analogs from bacterial extracts nih.govrna-society.org. These examples highlight the versatility of HPLC, particularly reversed-phase modes, in resolving complex mixtures of natural products.
Table 1: Representative HPLC Conditions for this compound/Sesbanimide Purification
| Column Type | Mobile Phase System | Flow Rate | Application | Reference |
| C18 reversed-phase | H2O-MeOH (4:1) | 2 mL/min | Separation of Sesbanimide A and B | bidd.group |
| Symmetry C18 | H2O/CH3CN gradient | 13 mL/min | Purification of Sesbanimide analogs | nih.govrna-society.org |
| Silica | N/A | N/A | Purification of crude alkaloid extract | bidd.group |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical platform widely applied for metabolite profiling, particularly for volatile and semi-volatile compounds, including various secondary metabolites like alkaloids nih.govmdpi.comprotocols.ionotulaebiologicae.roresearchgate.net. While specific direct applications of GC-MS for this compound metabolite profiling are not explicitly detailed in the provided search results, the technique is broadly applicable to plant extracts containing such compounds.
The methodology typically involves several critical steps: solvent extraction of plant tissues, concentration of the extract to dryness, and subsequent derivatization mdpi.comprotocols.io. Derivatization, often a two-step procedure involving methoximation (to stabilize thermolabile aldehydes and ketones by converting them into oximes) followed by silylation, is crucial to enhance the volatility and thermal stability of polar metabolites, making them suitable for GC analysis mdpi.com. The separated compounds then enter the mass spectrometer for detection, identification, and relative quantification nih.govmdpi.com. GC-MS-based metabolite profiling can characterize hundreds of metabolites in a single analytical run, contributing to diagnostics, functional genomics, and screening purposes mdpi.comresearchgate.net.
Spectroscopic Methods for Structural Elucidation (Focus on advanced applications beyond basic identification)
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, offering precise quantitative and superior compound identification capabilities unive.itmagritek.com. For complex natural products like this compound and its analogs, NMR, including both one-dimensional (1D) and two-dimensional (2D) techniques, is indispensable for determining connectivity and, crucially, stereochemical assignments nih.govlongdom.orgnih.gov.
Advanced NMR applications, such as 2D techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly vital for elucidating stereochemistry longdom.org. COSY NMR provides detailed information about proton coupling and connectivity, allowing chemists to deduce stereochemical relationships by analyzing correlation patterns longdom.org. For instance, by comparing COSY spectra of diastereomers, their relative stereochemistry can be established longdom.org. NOESY and Rotating Frame Overhauser Effect Spectroscopy (ROESY) complement COSY by relying on spatial proximity rather than through-bond connectivity, enabling the confirmation of both relative and absolute stereochemistry longdom.org. In the context of complex alkaloids, comparing cross-peaks in COSY and NOESY spectra helps confirm the arrangement of substituents longdom.org. While an older reference mentions an incorrect stereochemical assignment for (*)-sesbanine based on NMR data, highlighting the complexity of such analyses chemistry-chemists.com, NMR remains a cornerstone for accurate stereochemical determination in natural product chemistry nih.gov.
Mass Spectrometry (MS) is a highly sensitive and selective analytical technique used to identify and quantify molecules in complex mixtures by measuring their mass-to-charge ratio (m/z) unive.it. In metabolomics, MS is often coupled with chromatographic techniques, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), to separate molecules before detection, enhancing its effectiveness for analyzing a wide range of metabolites nih.govunive.itchemistry-chemists.com.
For metabolite identification, MS provides characteristic fragmentation patterns when ions break into smaller pieces libretexts.orglibretexts.orgdocbrown.infoyoutube.com. These patterns act as molecular fingerprints, which can be compared against spectral databases to confirm the identity of known compounds or to deduce the structure of unknown ones mdpi.com. Tandem Mass Spectrometry (MS/MS or MS2) is frequently employed for this purpose, involving multiple stages of mass selection and fragmentation to provide more detailed structural information nih.govunive.itchemistry-chemists.com.
In terms of quantitation, MS can be used for both relative and absolute measurements of metabolite abundance mdpi.comunive.it. Single MS or full scan data is typically used for relative quantitation (profiling), while targeted approaches like Selected Reaction Monitoring (SRM) with triple quadrupole mass spectrometers are preferred for routine absolute quantitation of well-characterized compounds nih.govunive.it. Absolute quantitation often involves correlating signal intensities of analytes with calibration curves established using spiked stable isotope-labeled analogues nih.govmdpi.com. This allows for the precise measurement of metabolite concentrations in biological samples, facilitating the study of metabolic changes associated with various biological processes or conditions mdpi.com.
Bioanalytical Assays for Activity Profiling
Bioanalytical assays are critical for evaluating the biological activity of compounds and guiding the discovery of active principles from natural sources. In the case of this compound, early studies on Sesbania drummondii extracts were guided by in vivo (P388 leukemia) and in vitro (KB cell culture) bioassays tjnpr.org. These assays were instrumental in the eventual identification of sesbanimides as the potent antitumor agents, while this compound itself was found to be inactive in such tests tjnpr.org.
General categories of bioanalytical assays applicable to natural products like this compound include:
Binding Assays: These assays, such as ELISA (Enzyme-Linked Immunosorbent Assay), flow cytometry, Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI), determine the ability of a compound to bind to specific receptors or proteins, which is often crucial for its mechanism of action news-medical.netpacificbiolabs.com.
Enzyme Activity Assays: These biochemical assays measure the potency of compounds by assessing their effect on enzyme activity, often detected spectrophotometrically, fluorometrically, or calorimetrically pacificbiolabs.com.
Cell-Based Assays: These assays are preferred for evaluating compounds with multiple functional domains or complex mechanisms of action pacificbiolabs.com. They can assess various biological effects, including cytotoxicity (e.g., MTS assay), cell proliferation inhibition, apoptosis, and neutralization activity news-medical.netresearchgate.net. For instance, cytotoxicity assays are commonly used to assess the effect of compounds on tumor cell lines researchgate.net.
The development and validation of these in vitro potency assays are crucial for drug discovery, providing quantifiable, reproducible, and robust data to correlate assay results to relevant product-specific biological activity pharmaron.com.
Future Research Directions for Sesbanine
Unraveling Undiscovered Biosynthetic Enzymes and Pathways
Despite its known structure, the complete in vivo biosynthetic pathway of Sesbanine and the specific enzymatic machinery catalyzing each step remain largely unelucidated. Future research must prioritize the identification and characterization of these undiscovered biosynthetic enzymes and the delineation of the entire pathway. This endeavor will involve leveraging advanced genomic and transcriptomic techniques to sequence the genome of this compound-producing organisms (e.g., Sesbania drummondii) and analyze gene expression profiles under various conditions. The aim is to pinpoint candidate genes encoding enzymes responsible for the sequential transformations from primary metabolites to this compound. High-throughput functional genomics, including gene knockout or overexpression studies, coupled with metabolomic profiling, will be crucial to confirm the role of putative enzymes and intermediates. Comparative genomics across different Sesbania species or other natural product-producing plants could also reveal conserved or unique biosynthetic gene clusters (BGCs) that are responsible for the naphthyridine core or its specific modifications researchgate.netfrontiersin.orgnih.gov. Understanding these enzymatic steps is fundamental for potential biotechnological production and pathway engineering.
Development of Chemoenzymatic Synthetic Approaches
While chemical total syntheses of this compound have been reported, future research should focus on developing more efficient, sustainable, and stereoselective chemoenzymatic synthetic approaches. Chemoenzymatic synthesis offers significant advantages by combining the high specificity and catalytic efficiency of enzymes with the versatility of traditional chemical methods, often circumventing the need for extensive protecting group manipulations and harsh reaction conditions ucsd.eduresearchgate.netrsc.org. Research in this area could involve identifying and isolating this compound-specific biosynthetic enzymes (as identified in Section 9.1) and employing them in vitro or in vivo (e.g., in engineered microbial hosts) to catalyze key steps in the synthesis. Alternatively, enzymes with broad substrate promiscuity could be engineered to accept synthetic precursors and produce this compound or its advanced intermediates nih.gov. The development of flow chemistry systems integrated with enzymatic reactions could also offer continuous and scalable production routes, enhancing the economic viability and environmental friendliness of this compound synthesis mdpi-res.com.
Computational Design of Novel this compound Analogs
Computational design methods are poised to revolutionize the discovery and optimization of novel this compound analogs. Future research should extensively utilize in silico techniques, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms, to rationally design derivatives with enhanced biological activities or improved physicochemical properties researchgate.netsemanticscholar.orgresearchgate.netmdpi.commdpi.com. By simulating the interactions between this compound and various biological targets, researchers can predict favorable binding poses and affinities, guiding the synthesis of compounds with desired selectivity and potency. Computational approaches can also predict absorption, distribution, metabolism, and excretion (ADME) profiles, allowing for early optimization of pharmacokinetic properties and reducing the attrition rate in drug discovery mdpi.com. Generative design algorithms, a subset of computational design, could be employed to explore vast chemical spaces and propose novel this compound-like scaffolds with predicted bioactivity, accelerating the identification of promising lead compounds giuseppegallo.designatp.agepfl.chresearchgate.net.
Exploration of Systems Biology Approaches for Network Elucidation
To fully understand this compound's biological impact and its role within its producing organism, future research should embrace systems biology approaches. This involves moving beyond the study of individual components to analyze the complex interactions and dynamics within biological systems frontiersin.orgnumberanalytics.com. For this compound, this means constructing and analyzing comprehensive biological networks. This could include gene regulatory networks that control this compound biosynthesis, metabolic networks that are affected by its presence or production, and protein-protein interaction networks that reveal its direct and indirect cellular targets. By integrating diverse high-throughput data (e.g., from omics technologies, see Section 9.5), systems biology can provide a holistic view of how this compound production is regulated, how it interacts with its environment, and how it exerts its biological effects cism.itresearchgate.netpitt.edu. This holistic perspective can uncover emergent properties of the system, identify critical control points for pathway engineering, and reveal novel therapeutic targets or mechanisms of action that would be missed by reductionist approaches.
Integration of Omics Technologies in this compound Research
The integration of various "omics" technologies is crucial for a comprehensive understanding of this compound. Future research should move towards multi-omics studies, combining data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the molecular mechanisms underlying this compound production and its biological activities azolifesciences.comnih.govmdpi.comnih.govfrontiersin.org.
Genomics will provide the complete genetic blueprint of this compound-producing organisms, identifying all potential genes involved in its biosynthesis and regulation.
Transcriptomics will reveal which genes are actively expressed under different conditions, indicating the dynamic regulation of this compound biosynthesis.
Proteomics will identify and quantify the proteins, particularly the enzymes, involved in the biosynthetic pathway and those that interact with this compound within a biological system.
Metabolomics will provide a comprehensive snapshot of all small molecules, allowing researchers to track precursors, intermediates, and derivatives of this compound, and to understand its metabolic context and impact.
Epigenomics could further explore how epigenetic modifications influence gene expression related to this compound biosynthesis.
The integration of these diverse datasets through advanced bioinformatics and computational modeling will enable the construction of detailed molecular networks, facilitating a deeper understanding of this compound's biology, from its synthesis to its mechanism of action, and paving the way for targeted manipulation for enhanced production or novel applications.
Q & A
Q. What are the key spectroscopic techniques for structural elucidation of sesbanine, and how should spectral data be interpreted?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HMBC) to assign stereochemistry and functional groups. Compare observed chemical shifts with published data for similar alkaloids . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl or amine groups. Always validate results against synthetic analogs or reference standards .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer: Standardize assays such as:
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neuroactivity). Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure statistical validity .
Q. How can this compound be isolated from natural sources with minimal degradation?
Methodological Answer: Optimize extraction using non-polar solvents (e.g., dichloromethane) under nitrogen to prevent oxidation. Employ flash chromatography or HPLC with C18 columns for purification. Monitor purity via TLC and HPLC-UV (>95% purity threshold) .
Advanced Research Questions
Q. How can contradictions in this compound’s reported mechanisms of action (e.g., apoptosis vs. autophagy induction) be resolved?
Methodological Answer: Conduct time-resolved assays (e.g., flow cytometry for apoptotic markers like Annexin V and autophagic markers like LC3-II). Use genetic knockdown (siRNA) to isolate pathways. Cross-validate with transcriptomic/proteomic profiling to identify dominant mechanisms .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of this compound?
Methodological Answer:
Q. How can computational methods improve this compound’s structure-activity relationship (SAR) analysis?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in this compound isolation from plant sources?
Methodological Answer: Implement quality-by-design (QbD) principles :
- Define critical process parameters (e.g., extraction temperature, solvent ratio).
- Use design-of-experiment (DoE) software (e.g., MODDE) to optimize yield and purity.
- Standardize plant material sourcing (geographical/seasonal validation) .
Data Analysis and Interpretation
Q. How should researchers address conflicting IC50 values for this compound across studies?
Methodological Answer:
Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects with other compounds?
Methodological Answer: Use the Chou-Talalay method to calculate combination indices (CI):
- CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
- Validate with isobolograms and dose-reduction indices .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
Methodological Answer:
- Full disclosure : Publish raw spectral data, chromatograms, and assay protocols in supplementary materials.
- Independent validation : Collaborate with third-party labs to replicate key findings.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
